molecular formula C9H9BrO B8198562 5-Bromoindan-4-ol

5-Bromoindan-4-ol

Cat. No.: B8198562
M. Wt: 213.07 g/mol
InChI Key: GOMUHOXBRCTZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoindan-4-ol: is an organic compound with the molecular formula C9H9BrO . It is a brominated derivative of indan-4-ol, characterized by the presence of a bromine atom at the fifth position of the indane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoindan-4-ol typically involves the bromination of indan-4-ol. One common method is the electrophilic aromatic substitution reaction, where indan-4-ol is treated with a brominating agent such as bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at low temperatures to control the regioselectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromoindan-4-ol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 5-bromoindan-4-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The bromine atom can be reduced to form indan-4-ol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromoindan-4-ol: has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of novel drugs, particularly those targeting neurological disorders and cancer.

    Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 5-Bromoindan-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and selectivity. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by forming hydrogen bonds and hydrophobic interactions with the active site residues .

Comparison with Similar Compounds

5-Bromoindan-4-ol: can be compared with other brominated indan derivatives, such as:

  • 5-Bromoindan-2-carboxylic Acid
  • 5-Bromoindan-1-one
  • 5-Bromoindan-2-ol

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxyl group at the fourth position and the bromine atom at the fifth position allows for unique interactions with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

5-bromo-2,3-dihydro-1H-inden-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-5-4-6-2-1-3-7(6)9(8)11/h4-5,11H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMUHOXBRCTZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of indan-4-ol (24.2 g) in dichloromethane (200 mL) was added diisopropylamine (2.55 mL). To the solution was added N-bromosuccinimide (32.07 g) in small portions under ice-cooling, and the mixture was stirred at room temperature overnight. Diluted sulphuric acid (pH1, 200 mL) was added to the reaction mixture, and the mixture was separated. The organic layer was washed with water and brine successively, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=3/1−1/1) to give the title compound (31.1 g).
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
2.55 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
32.07 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromoindan-4-ol
Reactant of Route 2
Reactant of Route 2
5-Bromoindan-4-ol
Reactant of Route 3
Reactant of Route 3
5-Bromoindan-4-ol
Reactant of Route 4
Reactant of Route 4
5-Bromoindan-4-ol
Reactant of Route 5
Reactant of Route 5
5-Bromoindan-4-ol
Reactant of Route 6
Reactant of Route 6
5-Bromoindan-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.